4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with butyl(ethyl)sulfamoyl and 4-methylpyrimidin-2-ylsulfamoyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the selection of appropriate reagents, solvents, and catalysts, as well as the development of efficient purification methods to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[butyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
Uniqueness
4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications, as it can be used to explore new chemical reactions and biological activities.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S2/c1-4-6-17-29(5-2)36(33,34)22-11-7-19(8-12-22)23(30)27-20-9-13-21(14-10-20)35(31,32)28-24-25-16-15-18(3)26-24/h7-16H,4-6,17H2,1-3H3,(H,27,30)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQNXACBXANGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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